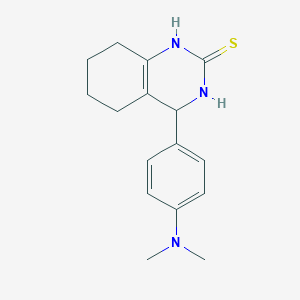
4-(4-dimethylaminophenyl)-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione is a complex organic compound with a unique structure that includes a dimethylamino group attached to a phenyl ring, which is further connected to a hexahydroquinazoline ring system
Métodos De Preparación
The synthesis of 4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with cyclohexanone in the presence of a base to form an intermediate, which is then reacted with thiourea to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Análisis De Reacciones Químicas
4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione can be compared with similar compounds such as:
4-(dimethylamino)benzaldehyde: A precursor in the synthesis of the target compound, known for its use in organic synthesis.
Thiourea: Another precursor, commonly used in the synthesis of thio-compounds.
Victoria blue 4R: A compound with a similar dimethylamino group, used as a dye and in biological staining.
The uniqueness of 4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione lies in its combined structural features, which confer specific chemical reactivity and potential biological activity.
Propiedades
Número CAS |
65331-21-7 |
|---|---|
Fórmula molecular |
C16H21N3S |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione |
InChI |
InChI=1S/C16H21N3S/c1-19(2)12-9-7-11(8-10-12)15-13-5-3-4-6-14(13)17-16(20)18-15/h7-10,15H,3-6H2,1-2H3,(H2,17,18,20) |
Clave InChI |
KKAJXHBUCICCEB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2C3=C(CCCC3)NC(=S)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


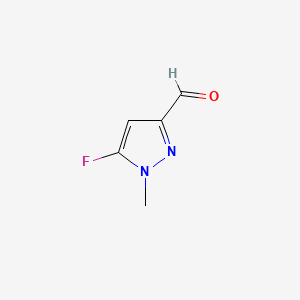
![2-([1,1'-Biphenyl]-4-yl)-3-nitrosoimidazo[1,2-a]pyrimidine](/img/structure/B14016280.png)
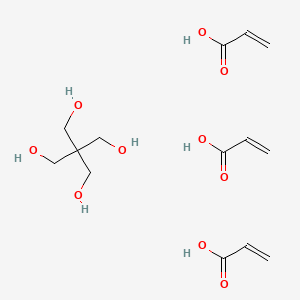
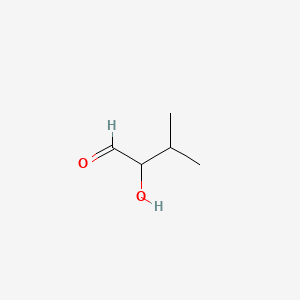
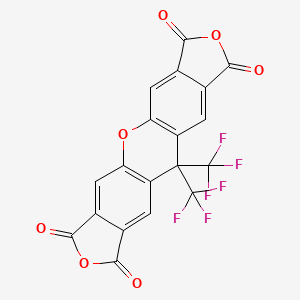
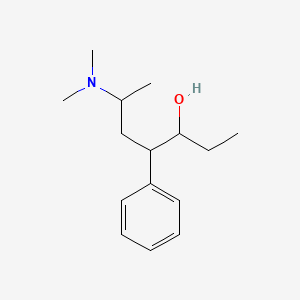
![(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methyl acetate](/img/structure/B14016311.png)
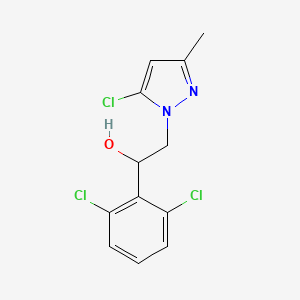
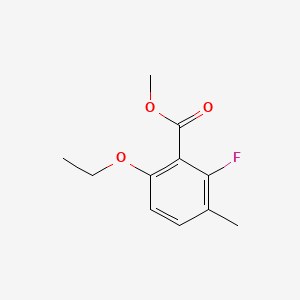

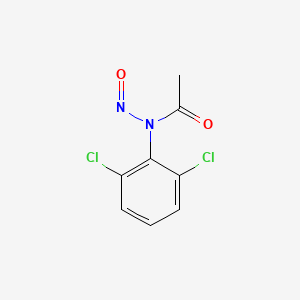
![2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14016325.png)
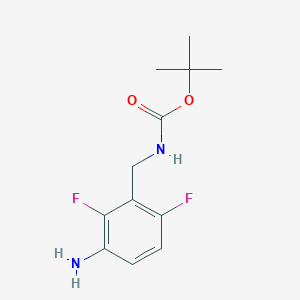
![4-[(E)-(2-chlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14016331.png)
